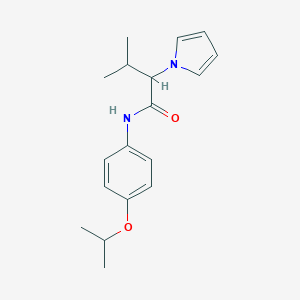
N-tert-butyl-3-acetamidobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-tert-butyl-3-acetamidobenzamide (NBAB) is a chemical compound with the molecular formula C14H20N2O2. It is a white crystalline powder that is commonly used in scientific research due to its unique properties. NBAB is a derivative of benzamide and has been found to have various biochemical and physiological effects.
Scientific Research Applications
N-tert-butyl-3-acetamidobenzamide has been used in various scientific research applications, including drug discovery and development, protein-ligand binding studies, and enzyme inhibition studies. It has been found to have potential as a drug candidate for the treatment of various diseases, including cancer and Alzheimer's disease. N-tert-butyl-3-acetamidobenzamide has also been used as a tool compound to study the mechanism of action of various enzymes and proteins.
Mechanism of Action
The mechanism of action of N-tert-butyl-3-acetamidobenzamide is not fully understood. However, it has been found to act as a potent inhibitor of various enzymes, including histone deacetylases (HDACs) and sirtuins. HDACs are enzymes that play a crucial role in the regulation of gene expression, and their inhibition has been found to have potential therapeutic applications in cancer and other diseases. Sirtuins are a class of enzymes that are involved in various cellular processes, including DNA repair, metabolism, and aging.
Biochemical and Physiological Effects
N-tert-butyl-3-acetamidobenzamide has been found to have various biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells by inhibiting HDACs. N-tert-butyl-3-acetamidobenzamide has also been found to have neuroprotective effects by inhibiting sirtuins and reducing oxidative stress and inflammation. In addition, N-tert-butyl-3-acetamidobenzamide has been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Advantages and Limitations for Lab Experiments
One of the main advantages of using N-tert-butyl-3-acetamidobenzamide in lab experiments is its potency as an enzyme inhibitor. It has been found to be a more potent inhibitor of HDACs and sirtuins than other commonly used inhibitors. N-tert-butyl-3-acetamidobenzamide is also relatively easy to synthesize and purify, making it readily available for use in lab experiments. However, one of the limitations of using N-tert-butyl-3-acetamidobenzamide is its limited solubility in aqueous solutions, which can make it difficult to use in certain experiments.
Future Directions
There are several future directions for the use of N-tert-butyl-3-acetamidobenzamide in scientific research. One potential direction is the development of N-tert-butyl-3-acetamidobenzamide derivatives with improved solubility and potency. Another direction is the use of N-tert-butyl-3-acetamidobenzamide in combination with other drugs or compounds to enhance its therapeutic effects. Additionally, further studies are needed to fully understand the mechanism of action of N-tert-butyl-3-acetamidobenzamide and its potential applications in the treatment of various diseases.
Synthesis Methods
N-tert-butyl-3-acetamidobenzamide can be synthesized through a multi-step process starting from 3-nitrobenzoic acid. The first step involves the reduction of 3-nitrobenzoic acid to 3-aminobenzoic acid using a reducing agent such as tin(II) chloride. This is followed by acetylation of the amine group using acetic anhydride to form 3-acetamidobenzoic acid. The final step involves the reaction of 3-acetamidobenzoic acid with tert-butylamine in the presence of a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to form N-tert-butyl-3-acetamidobenzamide.
properties
Product Name |
N-tert-butyl-3-acetamidobenzamide |
|---|---|
Molecular Formula |
C13H18N2O2 |
Molecular Weight |
234.29 g/mol |
IUPAC Name |
3-acetamido-N-tert-butylbenzamide |
InChI |
InChI=1S/C13H18N2O2/c1-9(16)14-11-7-5-6-10(8-11)12(17)15-13(2,3)4/h5-8H,1-4H3,(H,14,16)(H,15,17) |
InChI Key |
YPJMRFZTVQPTQW-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=CC=CC(=C1)C(=O)NC(C)(C)C |
Canonical SMILES |
CC(=O)NC1=CC=CC(=C1)C(=O)NC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(4-chlorophenyl)-N'-[3-(2-methoxyethoxy)phenyl]urea](/img/structure/B268593.png)
![3-propoxy-N-[3-(tetrahydro-2-furanylmethoxy)phenyl]benzamide](/img/structure/B268594.png)
![N-[2-(tetrahydro-2-furanylmethoxy)phenyl]isonicotinamide](/img/structure/B268596.png)

![N-[3-(2-methoxyethoxy)phenyl]isonicotinamide](/img/structure/B268598.png)
![N-cyclohexyl-N'-[3-(2-methoxyethoxy)phenyl]urea](/img/structure/B268600.png)
![2-(3,5-dimethylphenoxy)-N-[3-(2-methoxyethoxy)phenyl]acetamide](/img/structure/B268601.png)
![N-[(4-methyl-1-piperazinyl)carbothioyl]-4-(2-phenoxyethoxy)benzamide](/img/structure/B268604.png)
![N-[4-(2-ethoxyethoxy)phenyl]-2-(4-methylphenoxy)propanamide](/img/structure/B268605.png)
![N-[2-(allyloxy)phenyl]-3-methylbenzamide](/img/structure/B268608.png)

![N-[4-(2-ethoxyethoxy)phenyl]isonicotinamide](/img/structure/B268610.png)

![2-({2-[(2-Methyl-2-propenyl)oxy]anilino}carbonyl)cyclohexanecarboxylic acid](/img/structure/B268613.png)